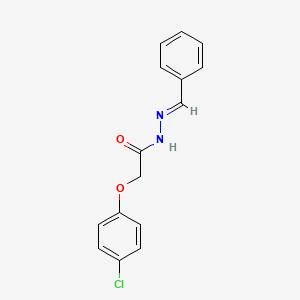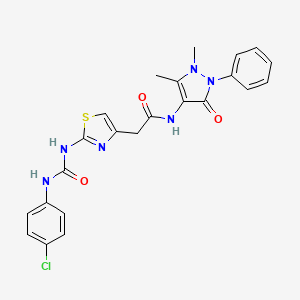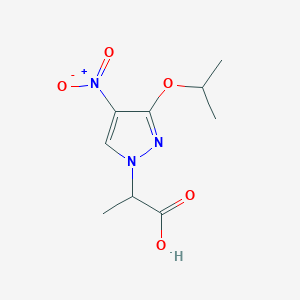![molecular formula C14H17N3O2 B2480425 2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide CAS No. 2034404-66-3](/img/structure/B2480425.png)
2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related compounds often involves complex reactions with halo compounds to afford N-alkylated products. For instance, N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine was prepared and alkylated to yield N-alkylated products, showcasing the intricate synthesis processes involved in creating such compounds (El-Essawy & Rady, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied through methods such as X-ray crystallography, providing detailed insights into their conformation and bonding arrangements. For example, the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7, 9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano [2, 3-d] pyrazolo [3, 4-b] pyridine-3-carbonitrile was determined, offering a glimpse into the precise molecular arrangement of such complex compounds (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds involve their ability to undergo various transformations and exhibit distinct reactivities. This is evident in the synthesis of pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives, showcasing the versatility and reactivity of these molecules in forming new chemical structures with potential biological activities (Velihina, Pilyo, Ivanova, & Brovarets, 2023).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and thermal stability, are crucial for understanding their behavior in various environments. Polyamides synthesized from related compounds, for example, showed solubility at room temperature in polar solvents, indicating the impact of molecular structure on physical properties (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and potential biological activities, are significant for the application of these compounds. Some derivatives have been evaluated for their antitubercular activity, highlighting the relevance of chemical properties in therapeutic applications (Amini, Navidpour, & Shafiee, 2008).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Heterocyclic compounds, including pyrazolopyridines and furan derivatives, are of significant interest in organic chemistry due to their potential biological activities and applications in drug discovery. The synthesis and functionalization of these heterocycles are crucial for developing new pharmaceuticals, agrochemicals, and materials.
- Synthesis of N-alkylated Derivatives : Research involving the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine showcases the importance of heterocyclic compounds in creating novel organic molecules with potential applications in various fields (El-Essawy & Rady, 2011).
Antiprotozoal Agents
The development of antiprotozoal agents is a critical area of pharmacological research, with heterocyclic compounds often serving as the backbone for new therapeutic agents.
- Novel Dicationic Compounds : A study on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, highlighting the potential of heterocyclic compounds in developing new treatments for diseases caused by protozoal pathogens (Ismail et al., 2004).
Fungicides
The search for new fungicides to combat plant diseases leads to the exploration of various heterocyclic compounds for their fungicidal properties.
- Fungicidal Activity : Research into the structure-activity relationships of N-(1,1,3-Trimethylindan-4-yl)carboxamide fungicides, including pyrazine, furan, and pyrazole derivatives, has shown high activity against diseases such as grey mold, suggesting the utility of heterocyclic compounds in developing new fungicidal agents (Masatsugu et al., 2010).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its potential as a therapeutic agent, given its structural similarity to known inhibitors of ATR . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be identified. The compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets through a process known as 1,3-dipolar cycloaddition . This process involves the addition of a propargylic acid amide to a bicyclic sydnone, resulting in the formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides .
Biochemical Pathways
The compound is part of the pyrazole core, which is a structural element of natural products and pharmaceutically active compounds . The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has found use as a scaffold in drug research
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As the compound is part of a unique collection of chemicals provided to early discovery researchers
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-7-13(10(2)19-9)14(18)16-11-4-6-17-12(8-11)3-5-15-17/h3,5,7,11H,4,6,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHPOTOJACYRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2480344.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)


![N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480352.png)





![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)


